2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a sulfanylacetamide derivative featuring a furan-2-ylmethyl-substituted imidazole core linked to a 5-methyl-1,2-oxazol-3-yl acetamide group. The imidazole ring is substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a 4-methoxyphenyl moiety. The sulfanyl (-S-) bridge connects the imidazole to the acetamide functional group, which terminates in a 5-methyloxazole ring.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-10-19(24-29-14)23-20(26)13-30-21-22-11-18(15-5-7-16(27-2)8-6-15)25(21)12-17-4-3-9-28-17/h3-11H,12-13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYUDEXVWQUUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule featuring an imidazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes:
- An imidazole ring that is known for its biological relevance.
- A furan moiety which contributes to its pharmacological properties.
- A methoxyphenyl group that enhances lipophilicity and possibly bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole rings have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study examining related imidazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 25.72 µM against different cancer cell lines, indicating promising anticancer activity . The presence of electron-donating groups, such as methoxy or methyl substituents on the phenyl ring, appears to enhance this activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with thiazole and imidazole moieties have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies indicated that derivatives with similar structures had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting a strong antibacterial effect . The presence of specific functional groups plays a crucial role in enhancing this activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key observations include:
- Imidazole Ring: Essential for biological activity; interacts with various biological targets.
- Substituents: Methyl and methoxy groups on the phenyl ring increase potency.
- Furan Moiety: May contribute to enhanced interaction with cellular targets.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Oxadiazole Hybrids
- Compound A: N-(Furan-2-ylmethyl)-2-((5-(2-(1H-benzimidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 1226448-26-5) Structure: Features a benzimidazole-ethyl-oxadiazole core instead of an imidazole ring. The acetamide group is linked to a furan-2-ylmethyl substituent. Activity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial and anticancer properties. Molecular Weight: 383.4 g/mol vs. the target compound’s estimated ~450 g/mol (based on formula similarity) .
- Compound B: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Structure: Replaces the imidazole with a 1,2,4-triazole ring and lacks the 4-methoxyphenyl group. Activity: Demonstrated anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan and sulfanyl groups are critical for this activity .
Imidazole-Sulfoxide Derivatives
- Compound C : N-(4-(4-(4-Fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide
- Structure : Contains a chiral sulfoxide group and a pyridine-acetamide moiety. The 4-fluorophenyl substituent contrasts with the 4-methoxyphenyl group in the target compound.
- Activity : Acts as a p38 MAP kinase inhibitor. The (R)-sulfoxide configuration enhances target binding via hydrogen-bond interactions with the kinase active site .
Oxadiazole-Indole Hybrids
- Compound D: N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Structure: Uses an indole-methyl-oxadiazole core instead of imidazole. The indole moiety may enhance CNS penetration.
Comparative Data Table
Key Structural-Activity Relationships (SAR)
- Furan Substituents : Compounds with furan-2-yl groups (e.g., Target Compound, Compound B) exhibit enhanced anti-inflammatory activity, likely due to furan’s electron-rich π-system enabling receptor interactions .
- Sulfanyl vs. Sulfoxide : The sulfanyl bridge in the target compound may offer metabolic stability compared to sulfoxides (e.g., Compound C), which are prone to redox cycling .
- Aromatic Substitutents : The 4-methoxyphenyl group in the target compound could improve lipophilicity and membrane permeability relative to 4-fluorophenyl (Compound C) or indole (Compound D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
